ectatomin
Description
Properties
CAS No. |
157481-64-6 |
|---|---|
Molecular Formula |
C10H10N2 |
Synonyms |
ectatomin |
Origin of Product |
United States |
Structural Biology and Conformation of Ectatomin
Primary Structure Elucidation
The primary structure of ectatomin involves the determination of its amino acid sequence and the identification of its constituent polypeptide chains and their homology.
Amino Acid Sequence Determination
The complete amino acid sequence of this compound has been determined using protein chemistry methods and NMR spectroscopy techniques. nih.govacs.orgnih.gov this compound is composed of two polypeptide chains, referred to as subunit A and subunit B. wikipedia.orgumich.edu The A-chain consists of 37 amino acid residues, while the B-chain has 34 amino acid residues. nih.govacs.orgnih.govnih.govrcsb.orgscielo.brscielo.br Nearly complete proton resonance assignments for both chains were obtained using 2D TOCSY, DQF-COSY, and NOESY experiments. nih.govrcsb.org
Identification of Polypeptide Chains and Homology
This compound is a heterodimer composed of two highly homologous polypeptide chains. wikipedia.orgnih.govresearchgate.netunesp.bracs.orgnih.govscielo.brscielo.brproteopedia.orgfortunejournals.com These chains are described as amphiphilic. researchgate.netunesp.brscielo.brscielo.brfortunejournals.com The A- and B-chains of this compound (specifically Et-1) exhibit considerable sequence identity, with one source indicating 85% sequence identity between the two chains of Δ-PSDTX-Pp1a, a related dimeric peptide from Pseudomyrmex penetrator that aligns well structurally with this compound. acs.org This high homology suggests they may be encoded by duplicated genes. acs.org this compound shares homology with interferon γ-inducible protein and tyrosine-related transforming proteins. fortunejournals.comfortunepublish.com
Disulfide Bond Architecture
Disulfide bonds play a crucial role in stabilizing the structure of this compound, both between its polypeptide chains and within each chain.
Inter-chain Disulfide Linkages
The two polypeptide chains of this compound are linked to each other by disulfide bonds. wikipedia.orgnih.govresearchgate.netunesp.bracs.orgnih.govumich.eduscielo.brscielo.brproteopedia.orgfortunejournals.comuq.edu.auresearchgate.net this compound Et-1 is linked by one inter-chain disulfide bond. researchgate.netunesp.bruq.edu.au Another study on a related heterodimer, Δ-PSDTX-Pp1a, which aligns well with this compound structure, indicates two interchain disulfide bonds linking the two chains in an antiparallel orientation. acs.org Specifically, for Δ-PSDTX-Pp1a, the disulfide connectivity was determined to be CysAI–CysBII and CysAII–CysBI. acs.org For this compound Et-1, the inter-chain disulfide bond is located between Cys22 of the A chain and Cys20 of the B chain. scielo.brscielo.br
Intra-chain Disulfide Bridges
In addition to the inter-chain linkage, each polypeptide chain of this compound Et-1 contains an internal disulfide bridge. wikipedia.orgresearchgate.netunesp.bracs.orgscielo.brscielo.brproteopedia.orgfortunejournals.comuq.edu.auresearchgate.net These intra-chain disulfide bonds help stabilize the hairpin structure within each subunit. wikipedia.orgrcsb.org For this compound Et-1, the intra-chain disulfide bridges are (A) Cys12-Cys34 and (B) Cys10-Cys32. scielo.brscielo.br However, other ectatomins, such as Eq-1 and Eq-2 isolated from Ectatomma brunneum, lack the intra-chain disulfide bond present in Et-1 and Et-2. researchgate.netunesp.brresearchgate.net
Three-Dimensional Structural Characterization
The three-dimensional structure of this compound Et-1 has been determined by NMR spectroscopy techniques in aqueous solution. nih.govacs.orgnih.govrcsb.org The structure reveals that each subunit consists of two anti-parallel alpha helices linked by a hinge region of four amino acid residues. wikipedia.orgresearchgate.netunesp.brrcsb.orgscielo.brscielo.brproteopedia.org This arrangement forms a hairpin structure within each chain, stabilized by the intra-chain disulfide bridge. wikipedia.orgrcsb.orgproteopedia.org The inter-chain disulfide bond(s) link the hinge regions of the two subunits. wikipedia.orgrcsb.org In aqueous solution, the this compound molecule forms a bundle of four amphipathic alpha-helices. nih.govacs.orgnih.govproteopedia.org This four-alpha-helical bundle structure has a left-handed twist. wikipedia.orgebi.ac.uk The conformations of the two chains are similar. rcsb.org The 3D structure of this compound Et-1 aligns well with the 3D structures of other dimeric ant venom peptides like myrmeciitoxin Mp1a, despite distinctive amino acid sequences. acs.org These structures are dominated by alpha-helices stabilized by disulfide bonds. acs.org
Here is a summary of this compound's structural features:
| Feature | Description |
| Molecular Weight | ~7928 Da nih.govacs.orgnih.gov |
| Polypeptide Chains | Two (A and B) wikipedia.orgumich.edu |
| Chain A Length | 37 amino acid residues nih.govacs.orgnih.govnih.govrcsb.orgscielo.brscielo.br |
| Chain B Length | 34 amino acid residues nih.govacs.orgnih.govnih.govrcsb.orgscielo.brscielo.br |
| Inter-chain Disulfide | One (Et-1) researchgate.netunesp.bruq.edu.au, located between Cys22 (A) and Cys20 (B) scielo.brscielo.br or Two (related peptides) acs.org |
| Intra-chain Disulfide | One in each chain (Et-1, Et-2) wikipedia.orgresearchgate.netunesp.bracs.orgscielo.brscielo.brproteopedia.orgfortunejournals.comuq.edu.auresearchgate.net |
| Intra-chain Disulfide (A) | Cys12-Cys34 (Et-1) scielo.brscielo.br |
| Intra-chain Disulfide (B) | Cys10-Cys32 (Et-1) scielo.brscielo.br |
| Secondary Structure | Two anti-parallel alpha helices per chain wikipedia.orgresearchgate.netunesp.brrcsb.orgscielo.brscielo.brproteopedia.org |
| Tertiary Structure | Four-alpha-helical bundle nih.govacs.orgnih.govproteopedia.org with a left-handed twist wikipedia.orgebi.ac.uk |
The determination of the 3D structure involved techniques like 2D 1H NMR, distance geometry programs (DIANA), and energy minimization using programs like CHARMm. acs.orgnih.govrcsb.org The resulting ensemble of 20 structures showed low RMS deviations, indicating well-defined conformations excluding mobile termini. acs.orgrcsb.org
Molecular and Cellular Mechanisms of Ectatomin Action
Membrane Interaction and Insertion Dynamics
Ectatomin is known to interact with and insert into lipid bilayers and cellular membranes, a critical step in its cytotoxic activity. ufrn.brwikipedia.orgnih.gov
Pore-Forming Activity in Lipid Bilayers and Cellular Membranes
A key mechanism by which this compound affects cells is through the formation of pores in the lipid bilayer. ufrn.brwikipedia.orgnih.gov This pore-forming activity is characteristic of cytolysins, a class of cytotoxic peptides that damage cell membranes. Studies have demonstrated this compound's capacity to form channels in both artificial bilayer membranes and cellular membranes. ufrn.brnih.gov At relatively high concentrations, typically ranging from 0.05 to 1 µM, this compound induces damage to cell membranes consistent with a pore-forming or detergent-like mechanism. ufrn.brnih.gov Structural analysis indicates that two molecules of this compound associate to form each pore. ufrn.br
Potential-Dependent Channel Formation
The channel formation mediated by this compound is a potential-dependent process. ufrn.br Research indicates that the formation of these channels occurs specifically at a positive cis-potential in membrane systems. ufrn.br
Role of Membrane Lipids versus Specific Receptors in Initial Binding
The initial interaction of this compound with the cell membrane appears to involve different mechanisms depending on the toxin concentration. At the higher concentrations where hemolytic and cytolytic effects are prominent due to pore formation, the binding of this compound to cell membranes seems to be nondiscriminative and primarily involves interactions with membrane lipids rather than specific receptor molecules. ufrn.br However, at lower concentrations (in the nanomolar range, specifically 1-10 nM), this compound exhibits inhibitory effects on cardiac L-type calcium channels. ufrn.brnih.gov These effects at specific low concentrations suggest the involvement of a specific receptor, potentially the calcium channels themselves. ufrn.br Some findings also propose that this compound interacts with membrane receptors, triggering downstream signaling cascades that lead to ion leakage, cell lysis, and death. It is recognized that many pore-forming toxins utilize either specific receptors or direct lipid interactions for their initial membrane binding. ufrn.br
Proposed 'Inside-Out' Mechanism of Pore Formation
A proposed mechanism for this compound's pore formation is the 'inside-out' mechanism. This model suggests that the process of pore formation necessitates significant conformational changes and movement within the helical segments of the this compound molecule.
Ion Channel Modulation
Beyond pore formation, this compound also modulates the activity of specific ion channels. ufrn.brnih.gov
Nonselective Cation Channel Formation
This compound functions as a nonselective cation channel former in membrane systems. ufrn.br At higher concentrations, these channels demonstrate weak selectivity for cations over anions, exhibiting identical conductance in both directions. The formation of these nonselective cation channels results in increased permeability of the cell membrane, leading to the leakage of ions and contributing to cell death.
Summary of this compound Effects at Different Concentrations
| Concentration Range | Observed Effect(s) | Proposed Mechanism |
| 0.05 - 1 µM (High) | Pore formation, Hemolytic and Cytolytic effects, Membrane damage, Ion leakage | Nondiscriminative binding to membrane lipids, Pore formation (two molecules per pore) ufrn.brnih.gov |
| 1 - 10 nM (Low) | Inhibition of cardiac L-type calcium currents, Modulation of calcium channels ufrn.brnih.gov | Interaction with specific receptors (possibly Ca2+ channels) ufrn.br |
| 5 x 10-7 M (0.5 µM) | Efficient insertion into the plasma membrane ufrn.brnih.gov | Membrane interaction ufrn.brnih.gov |
Inhibition of L-Type Calcium Currents
This compound has been shown to inhibit L-type calcium currents (ICa) in isolated rat cardiac ventricular myocytes. nih.gov This inhibitory effect occurs at nanomolar concentrations, specifically ranging from 0.01 to 10 nM. ufrn.br The inhibition is observed after a latency period of a few seconds. At a concentration of 10 nM, this compound has been reported to decrease ICa by twofold.
Research findings on the inhibition of L-Type Calcium Currents by this compound:
| This compound Concentration | Effect on ICa in Isolated Rat Cardiac Myocytes | Reference |
| 0.01 - 10 nM | Inhibits ICa after a latency | |
| 10 nM | Decreased ICa by twofold | |
| 1 nM | Abolished isoproterenol- and forskolin-sensitive components of ICa |
Interaction with Beta-Adrenergic Receptors and Related Signaling Pathways
This compound may interact directly or allosterically with beta-adrenergic receptors when they are in their agonist-occupied state. ufrn.br This potential interaction could limit the transition of the receptor to its agonist-free state. ufrn.br Studies have shown that this compound, at a concentration of 1 nM, abolishes the components of ICa that are sensitive to stimulation by isoproterenol (B85558) (a beta-adrenoceptor agonist) and forskolin (B1673556) (a stimulator of adenylyl cyclase). The inhibitory effect of this compound on stimulated ICa was partially reversed by subsequent application of forskolin, but not by isoproterenol, suggesting an influence on the signaling pathway downstream of the beta-adrenergic receptor activation, potentially involving adenylyl cyclase or subsequent steps.
Intracellular Signaling Perturbations
This compound's interaction with cell membranes and ion channels leads to disturbances in intracellular signaling, particularly concerning ion homeostasis and calcium channel regulation.
Effects on Ion Homeostasis and Leakage
In isolated rat cardiac myocytes, this compound induces a gradual and irreversible increase in ion leakage across the cell membrane. nih.gov This increased membrane permeability can ultimately lead to cell death. nih.gov This effect is closely linked to this compound's ability to form channels in the membrane. nih.govufrn.br
Inhibition of Calcium Channel Autophosphorylation
This compound has been found to inhibit the autophosphorylation of calcium channels. ufrn.br Calcium channels are known to have at least two distinct phosphorylation sites. ufrn.br Inhibition of autophosphorylation at these sites has a consistent effect on the calcium channels: it causes them to remain in an open state and lose their ion selectivity, allowing various ions to flow freely across the membrane. ufrn.br
Cytolytic and Hemolytic Mechanisms (at Cellular/Membrane Level)
At higher concentrations compared to those affecting calcium currents, this compound exhibits cytolytic and hemolytic activities. ufrn.br
This compound's hemolytic activity has been determined in rabbit erythrocytes, with reported values of 78 HUmg-1 and 41 HUmg-1. ufrn.br Its cytolytic activity has been observed in Sf9 cells, with a reported value of (2 ± 0.8) x 10^-6 M. ufrn.br These cytolytic and hemolytic effects are typically seen at concentrations ranging from 0.5 x 10^-6 to 10^-5 M. ufrn.br
At these higher concentrations, this compound damages cell membranes through mechanisms resembling detergent-like action or pore formation. ufrn.br this compound efficiently inserts into the plasma membrane and forms nonselective cation channels in membrane systems. nih.govufrn.br The formation of these channels is dependent on membrane potential and occurs specifically at a positive cis-potential. ufrn.br Each pore is formed by two this compound molecules. ufrn.br This pore-forming property is considered to contribute, at least partially, to this compound's toxic activity. ufrn.br At these higher, cytolytic concentrations, the binding of this compound to cell membranes is considered non-discriminative, primarily involving interactions with membrane lipids rather than specific receptor molecules. ufrn.br
Biological and Ecological Significance of Ectatomin
Role in Ant Predation and Defense Strategies
Ants, especially predatory species like those in the genus Ectatomma, utilize their venom to subdue prey and defend against threats. mdpi.comnih.gov Ectatomin contributes to these strategies through its potent effects on ion channels and cell membranes. wikipedia.orgebi.ac.ukmdpi.com
Contribution to Venom Potency against Prey
This compound is considered one of the most potent neurotoxic peptides isolated from ant venoms. researchgate.netmdpi.com It acts as a voltage-gated calcium channel blocker and a pore-forming peptide in eukaryotic cells. wikipedia.orgebi.ac.ukproteopedia.orgmdpi.com This dual mechanism disrupts cellular function, leading to paralysis and incapacitation of prey. mdpi.comnih.gov Studies have shown that this compound can induce a gradual, irreversible increase in ion leakage across cell membranes, potentially leading to cell death. wikipedia.orgebi.ac.uk
Ectatomma species, such as E. tuberculatum and E. opaciventre, are solitary foragers that rely on potent venom to quickly subdue their prey, which includes various small arthropods and earthworms. nih.govresearchgate.net The neurotoxic effects of this compound are crucial for this hunting strategy, ensuring effective prey capture. nih.govnih.gov
Defensive Function against Predators and Competitors
Ant venom also serves as a defense mechanism against predators and competitors. mdpi.comnih.govresearchgate.net While the direct role of this compound in defense against larger predators is not as extensively documented as its role in prey capture, its ability to disrupt ion channels and cause cell damage suggests a potential deterrent effect. wikipedia.orgebi.ac.uk The painful sting inflicted by Ectatomma ants, partly attributed to venom components, can deter potential threats. nih.govpictureinsect.com
Furthermore, some ant venom components, including those with membrane-perturbing properties like this compound, may contribute to pain induction in vertebrates as a defense strategy. researchgate.netmdpi.com
Evolutionary Aspects of Venom Peptide Diversity
Ant venoms exhibit remarkable diversity in their peptide composition, reflecting millions of years of evolution and adaptation to various ecological niches and prey types. researchgate.netmdpi.comresearchgate.netresearchgate.net
Conservation and Divergence of this compound-like Peptides
This compound belongs to a family of related dimeric peptides found in Ectatomma species. researchgate.netmdpi.com The presence of homologous subunits within this compound itself, linked by a disulfide bridge, suggests gene duplication and subsequent divergence events during evolution. wikipedia.orgebi.ac.uknih.gov Comparative studies of this compound sequences from different Ectatomma species can provide insights into the evolutionary history and diversification of these toxins. researchgate.net
Interactive Data Table: this compound Peptide Sequences (Illustrative Example based on search results)
| Peptide Name | Source Species | Subunit A Length (residues) | Subunit B Length (residues) | Disulfide Bonds (Inter/Intra) |
| This compound Et-1 | Ectatomma tuberculatum | ~37 | ~34 | 1 Inter, 2 Intra |
| This compound Et-2 | Ectatomma tuberculatum | - | - | - |
| This compound Eq-1 | Ectatomma brunneum | - | - | - |
| This compound Eq-2 | Ectatomma brunneum | - | - | - |
Comparative Analysis with Other Ant Venom Toxins
Ant venoms contain a variety of peptide toxins, including linear peptides like poneratoxin (B1178479) and ponericins, and dimeric peptides such as ectatomins and pilosulins. researchgate.netmdpi.comnih.govmdpi.commdpi.com While many linear peptides are associated with membrane-disrupting properties and often exhibit antimicrobial activity, dimeric peptides like this compound are primarily known for their neurotoxic effects through ion channel modulation. mdpi.comnih.govmdpi.com
This compound's mechanism of blocking voltage-gated calcium channels and forming pores distinguishes it from other neurotoxins like poneratoxin, which targets voltage-gated sodium channels. mdpi.commdpi.comnih.govmdpi.com This functional diversity in ant venom peptides reflects adaptations for targeting different physiological systems in prey and predators. nih.govmdpi.com
Interactive Data Table: Comparison of Ant Venom Peptide Classes (Illustrative Example based on search results)
| Peptide Class | Structure | Key Target(s) | Primary Activity | Examples |
| Linear | Short, often amphipathic | Cell Membranes | Cytolytic, Antimicrobial | Ponericins, Dinoponeratoxins, Bicarinalin |
| Dimeric | Two linked subunits | Ion Channels (CaV, NaV) | Neurotoxic, Pore-forming | This compound, Pilosulin, Myrmexin |
| ICK-like | Three disulfide bonds | Ion Channels (putative) | Neurotoxic (putative) | Dinoponera ICK-like peptide |
Antimicrobial Properties in Ecological Contexts
Beyond their roles in predation and defense, some ant venom components, including peptides, have been found to possess antimicrobial properties. researchgate.netmdpi.comresearchgate.netontosight.aiscienceopen.com These properties can be ecologically significant for ants, particularly in maintaining colony health and managing microbial environments within the nest. mdpi.comontosight.ai
While this compound is primarily characterized by its neurotoxic and pore-forming activities, some studies on Ectatomma venom have reported antimicrobial activity. researchgate.netresearchgate.net For instance, the venom of Ectatomma brunneum has shown activity against bacteria and fungi. researchgate.net The Ectatomma tuberculatum ant, from which this compound was first isolated, is known for cultivating fungus for food, suggesting a need to control microbial growth in their fungus gardens, where this compound or other venom components might play a role. ontosight.ai
The membrane-perturbing nature of this compound, while primarily contributing to its toxicity against eukaryotic cells, could potentially also affect microbial membranes, although its specific antimicrobial activity has not been as prominently highlighted as that of other ant venom peptides like ponericins. mdpi.comnih.govmdpi.comontosight.ai The presence of antimicrobial activity in Ectatomma venoms suggests a broader ecological role for their venom components beyond just prey capture and defense against larger organisms. researchgate.netresearchgate.net
Advanced Methodologies in Ectatomin Research
High-Resolution Structural Determination Techniques
Determining the precise three-dimensional structure of ectatomin is crucial for understanding its biological activity. High-resolution techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, have played a pivotal role in this endeavor.
Protein Chemistry and Spectroscopic Methods
Protein chemistry methods, in conjunction with NMR spectroscopy, have been instrumental in determining the complete amino acid sequence and spatial structure of this compound. This compound has a molecular weight of 7928 Da. It is composed of two highly homologous polypeptide chains, one with 37 and the other with 34 amino acid residues, linked by an interchain disulfide bond. nih.gov Each chain also contains an internal disulfide bridge, contributing to a hairpin structure within each subunit. nih.gov The dimeric structure, linked by the third disulfide bridge between the hinge regions, forms the characteristic four-alpha-helical bundle. nih.govwikipedia.org
Broader proteomic studies of Ectatomma tuberculatum venom, which contains this compound, have utilized techniques like two-dimensional (2D) gel electrophoresis followed by tandem mass spectrometry (MALDI-TOF/TOF or nanochromatography with mass spectrometry) to identify various protein components. For peptide sequencing, methods such as chemical reduction with dithiothreitol, Edman degradation, enzymatic digestion, and de novo MS/MS sequencing have been applied to this compound and related peptides.
Here is a summary of some structural characteristics determined by these methods:
| Characteristic | Value | Method(s) Used | Source(s) |
| Molecular Weight | 7928 Da | Protein Chemistry, Mass Spectrometry | |
| Number of Chains | 2 | Protein Chemistry, Structural Analysis | nih.gov |
| Chain Lengths | 37 and 34 amino residues | Protein Chemistry, Sequencing | nih.gov |
| Disulfide Bonds | 1 interchain, 2 intrachain | Protein Chemistry, NMR, Structural Analysis | nih.gov |
| Overall Structure | Four-alpha-helical bundle | NMR Spectroscopy, Structural Calculations | nih.govwikipedia.org |
| RMSD (Backbone, 20 structures) | 0.75 Å | NMR Spectroscopy, Energy Minimization (CHARMm) | nih.govwikipedia.org |
| RMSD (All heavy atoms, 20 structures) | 1.25 Å | NMR Spectroscopy, Energy Minimization (CHARMm) | nih.govwikipedia.org |
Electrophysiological Investigations
Electrophysiological techniques are essential for understanding how this compound interacts with cell membranes and ion channels, mediating its toxic effects.
Patch-Clamp Techniques for Ion Current Measurement
Patch-clamp techniques are widely used to measure ion currents across biological membranes. The whole-cell perforated patch-clamp technique has been specifically applied to study the effects of this compound on cardiac L-type calcium currents (ICa) in isolated rat ventricular myocytes. These experiments have shown that this compound can inhibit ICa, demonstrating a direct effect on ion channel function. Inhibition of ICa was observed at concentrations ranging from 0.01 to 10 nM. The inhibitory effect can occur after a latency period of a few seconds and can lead to a significant decrease in ICa, for instance, a twofold reduction at 10 nM this compound. This compound's effect is particularly prominent after stimulation of ICa by agonists like isoproterenol (B85558) or forskolin (B1673556), suggesting potential interactions with signaling pathways that modulate calcium channels.
Characterization of Membrane Conductance
This compound is known to form channels in both cellular and artificial bilayer membranes. These channels are potential-dependent and nonselective cation channels. Channel formation typically occurs at concentrations of 0.05-0.1 µM. The formation of these channels depends on the membrane potential, specifically occurring at a positive cis-potential. Each functional channel pore is formed by two molecules of this compound, highlighting its dimeric nature in membrane interactions. Immunochemical analysis has shown that this compound efficiently inserts into the plasma membrane at concentrations around 5 x 10^-7 M but does not penetrate into the intracellular space. At higher concentrations (0.5 x 10^-6 to 10^-5 M), this compound can induce a gradual, irreversible increase in ion leakage across the membrane, leading to cell death. This membrane damage can occur in a detergent-like or pore-forming manner, suggesting that at these higher concentrations, the interaction might be less specific and involve direct interaction with membrane lipids rather than specific receptors. However, the inhibitory effects on cardiac Ca2+ channels at much lower concentrations (nM range) suggest the possibility of specific receptor-mediated interactions as well.
Peptide Synthesis and Modification Strategies
Chemical synthesis is a valuable tool for producing this compound and its analogs for research purposes, allowing for structure-activity relationship studies and the introduction of modifications. This compound, or structurally related dimeric peptides found in ant venoms that share structural features with this compound, have been synthesized using solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is commonly employed for the assembly of the peptide chains on a solid resin. Given the presence of multiple disulfide bonds and the dimeric nature of this compound, directed disulfide-bond formation strategies are crucial during synthesis. This involves the use of orthogonally protected cysteine building blocks, such as those protected with acetamidomethyl (Acm) and trityl (Trt) groups, which allows for the controlled formation of specific disulfide linkages. After synthesis and cleavage from the resin, peptides are typically purified using techniques like preparative C18 reversed-phase high-performance liquid chromatography (RP-HPLC). These synthetic approaches enable the production of sufficient quantities of this compound and modified versions for detailed structural, electrophysiological, and functional studies.
Solid-Phase Peptide Synthesis (SPPS) for Analogues
Solid-Phase Peptide Synthesis (SPPS) is a fundamental technique used in this compound research for the creation of the peptide and its various analogues. This method allows for the stepwise construction of peptide chains on a solid support, offering control over the amino acid sequence and facilitating the incorporation of modified amino acids or labels. biorxiv.orgnih.gov For this compound, which is a heterodimer, SPPS of the individual A and B chains is a crucial step before their combination and folding. biorxiv.orgnih.gov The use of Fmoc-SPPS (9-fluorenymethyloxycarbonyl-solid phase peptide synthesis) is a common approach for synthesizing these peptide chains. biorxiv.orgnih.gov This allows for the creation of not only the native heterodimer but also homodimers (A-A and B-B) and monomeric chains for comparative studies. nih.govacs.org
Directed Folding for Disulfide Bond Formation
The proper formation of disulfide bonds is critical for the native structure and biological activity of this compound, as it contains multiple disulfide linkages. This compound contains two polypeptide chains with internal disulfide bridges in each, and the two chains are linked by an interchain disulfide bond, forming a four-alpha-helical bundle structure. wikipedia.orgproteopedia.orgnih.govnih.gov Directed folding strategies are employed during the synthesis of this compound to ensure the correct pairing of cysteine residues. This often involves the use of orthogonally protected cysteine building blocks, such as acetamidomethyl (Acm) and trityl (Trt) groups, during SPPS. biorxiv.orgnih.gov These protecting groups can be selectively removed to guide the formation of specific disulfide bonds in a controlled manner. biorxiv.orgnih.gov For instance, a stepwise oxidation process can be used, where the first oxidation step forms certain disulfide bonds, followed by deprotection and a second oxidation to form the remaining disulfide bonds. biorxiv.orgnih.govacs.org This directed approach is essential to obtain the correctly folded and biologically active heterodimer. biorxiv.orgnih.govacs.org
Computational and In Silico Modeling
Computational and in silico modeling techniques provide valuable insights into the structural dynamics and functional mechanisms of this compound that are complementary to experimental approaches.
Molecular Dynamics Simulations for Membrane Interaction
Molecular dynamics (MD) simulations are extensively used to study the interaction of this compound with cell membranes. biorxiv.orgnih.govacs.orgnih.gov These simulations model the movement of atoms and molecules over time, allowing researchers to observe how this compound behaves in a membrane environment. Studies using MD simulations have investigated the insertion of this compound into lipid bilayers and the formation of ion channels. wikipedia.orgnih.govacs.org By simulating the peptide's interaction with explicit water solvent boxes and under periodic boundary conditions, researchers can gain a detailed understanding of the structural rearrangements this compound undergoes upon membrane interaction. nih.govacs.org These simulations can help explain the mechanism by which this compound forms potential-dependent nonselective cation channels. nih.gov For example, MD simulations have been used to determine the most representative geometry of the this compound peptide after simulation, providing insights into its structural features in a membrane context. nih.govacs.org
Proteomic and Peptidomic Approaches for Venom Analysis
Proteomic and peptidomic approaches are essential for the comprehensive analysis of the complex composition of ant venoms, including the identification and characterization of this compound.
LC-MS/MS for Sequence Identification
Gel Electrophoresis and Zymography for Venom Component Profiling
Gel electrophoresis, particularly SDS-PAGE, is a fundamental technique employed in the study of this compound and the complex composition of Ectatomma venom. This method separates proteins based on their molecular weight, allowing researchers to visualize the protein profile of the venom. Studies on Ectatomma opaciventre venom, which also contains dimeric peptides, have utilized SDS-PAGE to reveal protein bands ranging from 1 kDa to 116 kDa, highlighting the venom's complexity. mdpi.comnih.govresearchgate.net Analysis under both reduced and non-reduced conditions can indicate the presence of dimeric polypeptides, as observed in E. opaciventre venom, consistent with the known dimeric structure of this compound from E. tuberculatum. mdpi.comnih.gov this compound itself has a molecular mass of 7.8 kDa and is composed of two subunits linked by a disulfide bond, a characteristic observable through electrophoretic analysis. mdpi.comnih.gov
Zymography complements standard gel electrophoresis by providing functional information about enzymatic activity within the venom. This technique involves incorporating a substrate into the gel matrix, allowing for the detection of enzymes based on their ability to degrade the substrate, creating clear bands against a stained background. Zymography has been used to assess the proteolytic capacity of venom proteins, associating enzymatic performance with specific molecular masses. nih.govresearchgate.net For instance, zymography on E. opaciventre venom using substrates like gelatin has revealed proteolytic compounds and their molecular weights, contributing to a comprehensive understanding of the venom's enzymatic profile. nih.govresearchgate.net
Table 1: Representative Molecular Weight Ranges of Proteins/Peptides in Ectatomma Venom Observed via SDS-PAGE
| Venom Source | Molecular Weight Range (kDa) | Notes | Source |
| Ectatomma opaciventre | 1 - 116 | Wide range of proteins observed. | mdpi.comnih.govresearchgate.net |
| Ectatomma opaciventre | 1.5, 4.5, 10 | Intense low molecular weight bands. | nih.gov |
| Ectatomma opaciventre | 14.4 - 114 | Intense high molecular mass protein bands. | mdpi.comnih.gov |
| Ectatomma tuberculatum | 7.8 | This compound (dimeric peptide). | mdpi.comnih.gov |
Immunochemical and Cell-Based Assays
Immunochemical and cell-based assays are crucial for investigating the interactions of this compound with biological systems, including its localization, membrane permeability, and effects on cellular processes.
Cellular Localization and Permeation Studies
Studies on the cellular localization and permeation of this compound have utilized immunochemical analysis to determine where the toxin interacts with cells. Research has shown that this compound can efficiently insert into the plasma membrane. nih.govresearchgate.netwikipedia.org Importantly, at a concentration of 5 x 10-7 M, immunochemical analysis indicated that this compound becomes efficiently inserted into the plasma membrane but does not penetrate inside the cell. nih.govresearchgate.net This suggests that this compound's primary site of action is the cell surface, where it can form channels and exert its effects. nih.govwikipedia.orgproteopedia.org The ability of this compound to form nonselective cation channels in membrane systems further supports its membrane-centric activity. proteopedia.org
Cytometry for Intracellular Ion Concentration Analysis
Cytometry, particularly flow cytometry, is a valuable tool for analyzing the effects of this compound on intracellular ion concentrations. While direct studies using cytometry specifically on this compound's impact on intracellular ions are not extensively detailed in the provided results, related research on other ant venoms demonstrates the application of this technique. For example, cytometry assays have been used to examine the effects of Pseudoponera penetrator crude venom on intracellular concentrations of calcium (Ca2+), sodium (Na+), and chloride (Cl-) ions in cell cultures. acs.orgnih.govbiorxiv.org These studies utilize cell-permeant ion-specific fluorescent dyes to quantify changes in intracellular ion levels upon venom exposure. acs.orgnih.govbiorxiv.org
Table 2: Effect of a Related Ant Venom (P. penetrator) on Intracellular Ion Concentrations (Example Application of Cytometry)
| Ion | Effect of Crude Venom (Example) | Notes | Source |
| Ca2+ | Significantly elevated | Observed at low venom concentrations. | acs.orgnih.govbiorxiv.org |
| Na+ | No observed effect | acs.orgnih.govbiorxiv.org | |
| Cl- | No observed effect | acs.orgnih.govbiorxiv.org |
Future Research Directions and Prospects for Ectatomin
Elucidation of Complete Biosynthetic Pathways
Understanding the complete biosynthetic pathway of ectatomin is a critical area for future research. While the mature this compound is a heterodimeric peptide composed of two homologous polypeptide chains linked by a disulfide bond, each with internal disulfide bridges acs.orgwikipedia.org, the precise steps involved in its synthesis within the ant venom gland are not fully elucidated. Research into the venom gland transcriptomes of ants, such as Odontomachus chelifer, has revealed a diverse arsenal (B13267) of peptides and provides a basis for identifying transcripts encoding venom components nih.gov. Such transcriptomic and proteomic approaches are essential for identifying the precursor proteins of this compound and the enzymes involved in its post-translational modification, including disulfide bond formation and dimerization mdpi.com. While the mevalonate (B85504) pathway has been implicated in the synthesis of other ant venom components like alkaloids, the specific pathway for this compound, a peptide, requires dedicated investigation uts.edu.aumdpi.com. Future studies utilizing advanced sequencing and proteomic techniques on Ectatomma venom glands are necessary to map the complete biosynthetic route, which could potentially involve complex enzymatic machinery for processing and folding these dimeric peptides.
Detailed Structure-Function Relationship Studies of Natural and Synthetic Analogues
Detailed structure-function relationship (SFR) studies are crucial for understanding how the specific arrangement of amino acids and disulfide bonds in this compound dictates its biological activity. This compound is known to be a heterodimer with two anti-parallel alpha helices linked by a hinge region and disulfide bridges wikipedia.orgresearchgate.net. The three-dimensional structure of Et-1 has been determined by NMR, revealing a bundle of four amphipathic alpha-helices acs.orgwikipedia.org. Studies on other dimeric peptides from ant venoms, such as Δ-PSDTX-Pp1a, have shown that dimerization can lead to a functional gain in lethality compared to monomeric chains biorxiv.orgnih.gov. This highlights the importance of the dimeric structure for this compound's potency.
Exploration of Novel Molecular Targets and Binding Partners
While this compound is known to target ion channels and form pores in cell membranes, the exploration of novel molecular targets and binding partners remains a significant area for future research acs.orgwikipedia.orgmdpi.comproteopedia.orgmdpi.com. This compound Et-1 has been identified as a voltage-gated calcium (CaV) channel blocker and a pore-forming peptide mdpi.commdpi.commdpi.comnih.gov. It can inhibit L-type calcium currents and induce ion leakage across membranes, potentially leading to cell death wikipedia.orgproteopedia.org. This compound's channel-forming activity is voltage-dependent and occurs at a positive cis-potential, with each pore potentially formed by two this compound molecules proteopedia.org.
Although this compound's interaction with cell membranes at high concentrations appears non-discriminative and involves lipids, its potent effects at lower concentrations suggest the possibility of specific cellular targets, potentially including Ca2+ channels or even interactions with β-adrenergic receptors proteopedia.org. Future studies should aim to identify and characterize any specific protein receptors or lipid interactions that mediate this compound's effects at physiologically relevant concentrations. Techniques such as pull-down assays, cross-linking followed by mass spectrometry, and advanced imaging could be employed to identify this compound's binding partners in target cells. Understanding the full spectrum of its molecular targets will be crucial for elucidating its complete mechanism of action and assessing its therapeutic or insecticidal potential.
Bio-inspired Design of Novel Peptides for Research Tools
The unique structure and potent activity of this compound make it an excellent template for the bio-inspired design of novel peptides for use as research tools. Ant venom peptides, in general, represent a vast source of structurally diverse and biologically active compounds researchgate.netresearchgate.net. The ability of this compound to modulate ion channels and disrupt cell membranes provides a basis for designing peptides with similar, or even improved, properties acs.orgwikipedia.orgproteopedia.orgmdpi.com.
Future research can leverage the structural information obtained from this compound and its analogues to design peptides with modified sequences or structures that exhibit enhanced specificity for particular ion channel subtypes or altered pore-forming characteristics. These designed peptides could serve as valuable tools for studying ion channel function, membrane dynamics, and cellular toxicity in various biological systems. The stability and activity of dimeric peptides like this compound also offer advantages for designing more robust peptide-based tools biorxiv.orgnih.gov.
Development of Advanced Analytical and Characterization Tools
The study of complex peptide mixtures like ant venoms and the detailed characterization of individual components such as this compound rely heavily on advanced analytical and characterization tools. The development and application of increasingly sophisticated techniques will be vital for future this compound research.
Techniques such as high-resolution mass spectrometry (MS) and tandem MS are essential for identifying and sequencing peptides in crude venom samples and for characterizing synthetic analogues researchgate.netmdpi.comscielo.br. Advances in liquid chromatography-mass spectrometry (LC-MS) allow for the separation and analysis of complex peptide mixtures researchgate.net. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for determining the three-dimensional structures of this compound and its variants, providing insights into their folding and interactions acs.orgwikipedia.orgresearchgate.netnih.gov. Future research will benefit from further advancements in these techniques, including increased sensitivity, improved resolution, and the development of novel methods for studying peptide interactions with membranes and target proteins in real-time researchgate.netresearchgate.net. Integrated omics technologies, combining genomics, transcriptomics, and proteomics, will also play a crucial role in providing a comprehensive view of this compound production and activity mdpi.commdpi.com.
Potential for Bio-insecticidal Development and Mechanism of Action
This compound's potent effects on insects highlight its significant potential for development as a bio-insecticide mdpi.comresearchgate.netmdpi.comnih.gov. Ant venoms contain peptides with paralytic and lethal effects on arthropods, and this compound is known to be toxic to both vertebrate and invertebrate cells mdpi.comresearchgate.netproteopedia.orgnih.gov. Its ability to modulate ion channels, which are crucial for neuronal and muscular function in insects, and to form pores in cell membranes contributes to its insecticidal activity acs.orgwikipedia.orgmdpi.comproteopedia.orgmdpi.comnih.gov.
Future research should focus on further characterizing the specific mechanisms by which this compound exerts its effects on insect physiology. This includes identifying the specific insect ion channel subtypes it targets and understanding the process of membrane interaction and pore formation in insect cells. Comparative studies with other known bio-insecticides, such as poneratoxin (B1178479), which modulates voltage-gated sodium channels in insects, can provide valuable insights mdpi.comnih.govresearchgate.net. The development of this compound-based bio-insecticides could involve formulating stable and effective delivery systems or using this compound as a lead compound for the design of synthetic mimetics with enhanced insecticidal potency and specificity, while minimizing effects on non-target organisms. The stability of the this compound dimer against proteolytic degradation also suggests an advantage for its potential use in bio-insecticidal applications biorxiv.orgnih.gov.
Q & A
Q. What experimental approaches are recommended for characterizing ectatomin’s structural and functional properties?
To investigate this compound’s heterodimeric structure (37- and 34-residue chains linked by disulfide bonds), use nuclear magnetic resonance (NMR) spectroscopy for 3D structural resolution . For functional studies, employ patch-clamp electrophysiology to assess its ion channel modulation in cardiac myocytes, focusing on L-type calcium currents (ICa). Standardize toxin concentrations (e.g., 0.01–10 nM) and use agonists like isoproterenol to evaluate dose-dependent inhibition .
Q. How can researchers design experiments to study this compound’s membrane interaction mechanisms?
Utilize artificial bilayer membranes (e.g., lipid vesicles) to test this compound’s channel-forming activity at 0.05–0.1 µM concentrations. Combine immunochemical assays to confirm toxin localization in plasma membranes without intracellular penetration . For mechanistic insights, apply fluorescence-based calcium mobilization assays in cell lines (e.g., Caco-2), monitoring cytosolic and mitochondrial calcium fluxes under this compound exposure .
Advanced Research Questions
Q. How can contradictory data on this compound’s dose-response relationships be resolved?
Discrepancies in this compound’s inhibitory effects (e.g., 10 nM vs. 1 nM IC50) may arise from variability in experimental models (e.g., species-specific ion channel isoforms) or assay conditions (e.g., stimulation by forskolin vs. isoproterenol). Address this by:
- Standardizing cell types (e.g., rat ventricular myocytes) and stimulation protocols .
- Performing meta-analysis of dose-response curves across studies, accounting for assay sensitivity and statistical power .
- Validating findings with orthogonal methods, such as calcium imaging and electrophysiology .
Q. What methodologies are suitable for probing this compound’s interaction with β-adrenergic signaling pathways?
To dissect this compound’s interference with β-adrenergic receptors (β-ARs), use:
- Competitive binding assays : Compare this compound’s effects with β-AR antagonists (e.g., propranolol).
- cAMP measurement : Quantify adenylate cyclase activity via ELISA or FRET-based sensors in cells treated with this compound and β-AR agonists .
- Mutagenesis studies : Engineer β-AR mutants to identify this compound’s binding domains .
Q. How can researchers address challenges in replicating this compound’s bioactivity across experimental systems?
Variability in bioactivity may stem from differences in toxin purification, membrane lipid composition, or cell viability. Mitigate this by:
- Validating toxin purity via HPLC and mass spectrometry.
- Including lipidomics profiling of membrane models to account for lipid-dependent activity .
- Using perforated patch-clamp (vs. whole-cell) to preserve intracellular signaling components .
Methodological Frameworks
Q. What statistical and analytical tools are critical for this compound research?
- Dose-response analysis : Fit data to Hill equations to calculate EC50/IC50 values.
- Error analysis : Quantify uncertainties in electrophysiological recordings (e.g., seal resistance drift) using Monte Carlo simulations .
- Meta-regression : Combine datasets from multiple studies to identify confounding variables (e.g., temperature, buffer composition) .
How should researchers formulate PICOT-compliant questions for this compound studies?
Align questions with the PICOT framework:
- Population : Rat ventricular myocytes, Caco-2 cells.
- Intervention : this compound exposure (0.01–10 nM).
- Comparison : Untreated controls, β-AR agonists/antagonists.
- Outcome : Calcium current inhibition (% reduction), cAMP levels.
- Time : Acute effects (seconds to minutes post-exposure) .
Example: “In rat ventricular myocytes (P), how does 10 nM this compound (I) compare to propranolol (C) in reducing isoproterenol-stimulated ICa (O) within 5 minutes (T)?”
Data Contradiction and Validation
Q. What strategies validate this compound’s specificity for calcium channels vs. off-target effects?
- Knockout models : Use CRISPR-Cas9 to delete L-type calcium channels in cell lines; assess residual this compound activity.
- Proteomic profiling : Identify this compound-binding partners via affinity purification-mass spectrometry.
- Cross-species assays : Test this compound in human vs. rodent cells to evaluate conserved mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
